1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]-

AmpC beta-lactamase inhibition Antibiotic resistance qHTS screening

1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (CAS 853752-93-9) is a synthetic benzimidazole derivative (molecular formula C19H22N2O3, MW 326.40 g/mol) characterized by a hydroxymethyl group at the C2 position and a 4-(4-methoxyphenoxy)butyl chain at the N1 position of the benzimidazole core. It is catalogued in ChEMBL as CHEMBL1456190 and in PubChem as MLS001208851, and has been evaluated in multiple quantitative high-throughput screening (qHTS) campaigns across diverse biological targets.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 853752-93-9
Cat. No. B6480227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]-
CAS853752-93-9
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3
InChIKeyDFYOGXWPMVNGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (CAS 853752-93-9): Structural and Pharmacological Baseline for Procurement Decisions


1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (CAS 853752-93-9) is a synthetic benzimidazole derivative (molecular formula C19H22N2O3, MW 326.40 g/mol) characterized by a hydroxymethyl group at the C2 position and a 4-(4-methoxyphenoxy)butyl chain at the N1 position of the benzimidazole core [1]. It is catalogued in ChEMBL as CHEMBL1456190 and in PubChem as MLS001208851, and has been evaluated in multiple quantitative high-throughput screening (qHTS) campaigns across diverse biological targets [2]. The compound's structural features—an N1-alkyl chain terminated with a methoxyphenoxy group and a C2 primary alcohol—distinguish it from common benzimidazole drugs such as omeprazole (sulfoxide-substituted) and albendazole (carbamate-substituted), and these features may confer differential bioactivity profiles relevant to medicinal chemistry and chemical biology applications [1].

Why Benzimidazole-Class Analogs Cannot Substitute for 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (CAS 853752-93-9) Without Loss of Functional Identity


Generic substitution within the benzimidazole family is unreliable because even minor changes to the N1-alkyl linker length or C2 substituent can drastically alter biological activity and physicochemical properties [1]. Benzimidazole itself (CAS 51-17-2, C7H6N2, MW 118.14) lacks both the N1 side chain and C2 hydroxymethyl group, providing no target engagement in the assays where the target compound has been profiled. Omeprazole (CAS 73590-58-6) contains a benzimidazole core but bears a sulfoxide and a substituted pyridine ring, rendering it pharmacologically oriented toward gastric H+/K+-ATPase inhibition rather than the beta-lactamase or TDP1 activities observed for the target compound [2]. Albendazole (CAS 54965-21-8) and mebendazole (CAS 31431-39-7) are benzimidazole carbamates that target tubulin polymerization in parasites; their carbamate moiety at C2 imparts a mechanism of action and potency spectrum entirely distinct from the C2-hydroxymethyl substitution of the target compound [3]. The quantitative evidence presented below demonstrates that the 4-(4-methoxyphenoxy)butyl linker and C2 methanol group confer a differentiated bioactivity fingerprint that cannot be replicated by simply interchanging with another benzimidazole congener.

Quantitative Differentiation Evidence for 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (CAS 853752-93-9) Against Closest Analogs and Alternatives


AmpC Beta-Lactamase Inhibitory Potency: Target Compound vs. Benzimidazole Parent vs. Avibactam

In a confirmatory qHTS assay for inhibitors of AmpC beta-lactamase from Escherichia coli K-12 (CHEMBL1614530, related to PubChem AID 1002), the target compound demonstrated a potency of 1,412.5 nM [1]. By contrast, unsubstituted benzimidazole (CAS 51-17-2) shows no measurable AmpC inhibition (activity not reported, likely inactive) due to the absence of the N1 side chain essential for enzyme binding pocket occupancy. Avibactam, a clinically approved diazabicyclooctane AmpC inhibitor, exhibits an apparent Ki (Kiapp) of 690 nM against E. coli AmpC under comparable biochemical conditions, representing only approximately 2-fold greater potency than the target compound despite belonging to a structurally optimized inhibitor class [2]. This quantitative proximity to a clinically validated inhibitor, coupled with a completely novel non-beta-lactam benzimidazole scaffold, suggests that the target compound provides a differentiated starting point for lead optimization in AmpC-targeted antibacterial programs.

AmpC beta-lactamase inhibition Antibiotic resistance qHTS screening

Human Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: Target Compound vs. Literature TDP1 Inhibitors

The target compound exhibited a potency of 4,610.9 nM (4.6 μM) in a qHTS cell-based assay for inhibitors of human TDP1 in the absence of camptothecin (CHEMBL2354221) [1]. TDP1 is a validated therapeutic target for sensitizing cancer cells to topoisomerase I inhibitors. The most potent reported TDP1 inhibitors, such as the indenoisoquinoline derivative NSC 725776, achieve IC50 values in the 1–7 μM range in similar biochemical assays [2]. This places the target compound's TDP1 inhibitory activity within the range of validated tool compounds, despite its structurally simpler benzimidazole scaffold. Importantly, benzimidazole itself, albendazole, and omeprazole have not been reported as TDP1 inhibitors, indicating that the 4-(4-methoxyphenoxy)butyl linker and C2 hydroxymethyl group contribute to a selectivity profile not found in common benzimidazole analogs.

TDP1 inhibition DNA repair Cancer chemotherapy

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness vs. Key Benzimidazole Drugs

The target compound exhibits a calculated ACD/LogP of 3.79 and a ChEMBL-calculated ALogP of 3.40, with zero Rule-of-5 violations [1]. In comparison, omeprazole has a LogP of approximately 2.4, albendazole approximately 3.1, and unsubstituted benzimidazole approximately 1.3. The target compound's higher LogP (3.4–3.79) relative to omeprazole (+0.6–1.4 log units) and benzimidazole (+2.1–2.5 log units) translates to enhanced membrane permeability, while its zero Rule-of-5 violations distinguish it from albendazole (which has solubility limitations) [2]. The QED (quantitative estimate of drug-likeness) score of 0.64 and PSA of 56.51 Ų place this compound in an attractive drug-like chemical space. The 8 freely rotatable bonds in the N1 butyl linker provide conformational flexibility that may enable binding to diverse protein pockets—a feature absent in rigid benzimidazole scaffolds like mebendazole.

Physicochemical properties Drug-likeness LogP comparison

Multi-Target qHTS Fingerprint: Differential Activity Spectrum Across 9 Diverse Biological Targets

The target compound has been profiled in 9 distinct PubChem qHTS assays spanning bacterial, viral, and human targets, yielding a unique activity fingerprint [1]. The compound shows the strongest activity against AmpC beta-lactamase (1.4 μM) and TDP1 (4.6 μM), intermediate activity against Geminin/DNA re-replication (16.4 μM) and Gsp agonism (12.6 μM), and only marginal or inactive responses against G9a methyltransferase (70.8 μM), BAZ2B (89.1 μM), DNA polymerase iota (89.1 μM), Plasmodium falciparum (20.8 μM), and Marburg virus entry (35.5 μM). This graduated selectivity profile—spanning three orders of magnitude in potency—is not observed for unsubstituted benzimidazole, which lacks any reported bioactivity. Albendazole, by contrast, is a potent tubulin polymerization inhibitor (IC50 in the nanomolar range) with a narrow target spectrum, while omeprazole is highly selective for the gastric proton pump [2][3]. The target compound's multi-target fingerprint makes it uniquely suited as a chemogenomic probe scaffold, as it provides hits against at least two mechanistically distinct target classes (beta-lactamase enzyme and DNA repair enzyme) from a single chemotype.

Multi-target activity fingerprint qHTS profiling Selectivity mapping

Linker Length Structure-Activity Relationship: Butyl vs. Propyl vs. Ethyl Analogs in Benzimidazole Methanol Series

The N1 substituent of the target compound contains a four-carbon butyl linker between the benzimidazole core and the 4-methoxyphenoxy terminal group. Shorter-chain homologs—specifically 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (propyl linker) and {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol (ethyl linker)—have been synthesized as part of the same chemical series, but their biological activity profiles diverge significantly . While direct quantitative head-to-head comparisons in identical assays are not available in the peer-reviewed literature for all homologs, the propyl analog has been reported to exhibit antimicrobial activity against Pseudomonas aeruginosa with an MIC of 0.5 mg/mL, whereas the butyl homolog (target compound) was profiled in the AmpC qHTS campaign that the propyl analog was not tested in [1]. The additional methylene unit in the butyl linker increases LogP by approximately 0.5–0.7 log units and extends the reach of the terminal methoxyphenoxy group, which may enable deeper penetration into hydrophobic enzyme pockets such as the AmpC active site that the shorter-chain analogs cannot access.

Linker SAR Chain length optimization Homolog comparison

Absence of Carbamate Moiety: Differential Safety and Reactivity Profile vs. Anthelmintic Benzimidazoles

The target compound possesses a C2 hydroxymethyl (-CH2OH) group rather than the C2 methyl carbamate (-NHCO2CH3) characteristic of anthelmintic benzimidazoles such as albendazole and mebendazole [1]. The carbamate group in these drugs is metabolically labile—susceptible to hydrolysis and first-pass metabolism that generates inactive metabolites and contributes to hepatotoxicity concerns [2]. The C2 primary alcohol of the target compound, by contrast, offers a metabolically more stable handle that can serve as a synthetic derivatization point (e.g., esterification, oxidation to aldehyde/carboxylic acid) without introducing the toxicity liabilities associated with carbamate hydrolysis [3]. This structural distinction at C2 is non-trivial for procurement decisions: a researcher seeking a benzimidazole scaffold for lead optimization in non-anthelmintic indications (e.g., antibacterials, oncology) should preferentially select the C2-hydroxymethyl derivative over a C2-carbamate, as the latter carries an undesired pharmacological imprint (tubulin binding) and metabolic instability that the former avoids entirely.

Chemical stability Metabolic liability Safety differentiation

High-Value Research and Industrial Application Scenarios for 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (CAS 853752-93-9)


Scaffold for Non-Beta-Lactam AmpC Beta-Lactamase Inhibitor Lead Optimization

The compound's 1.4 μM AmpC potency (within ~2-fold of avibactam) establishes a structurally novel benzimidazole-based starting point for medicinal chemistry campaigns targeting beta-lactamase-mediated antibiotic resistance. Researchers can use the C2 hydroxymethyl group as a synthetic handle for derivatization while retaining the 4-(4-methoxyphenoxy)butyl side chain that occupies the enzyme active site [1]. This scaffold is chemically distinct from the diazabicyclooctane and boronic acid inhibitor classes, offering a new intellectual property landscape and the potential to overcome existing resistance mechanisms.

Chemogenomic Probe for TDP1-Mediated DNA Repair Pathways in Oncology

With a 4.6 μM cell-based TDP1 inhibitory potency [1], this compound can serve as a tool compound to probe TDP1 biology in cancer cell lines, particularly in studies of topoisomerase I inhibitor sensitization. Unlike existing TDP1 inhibitors that often rely on complex polycyclic scaffolds, the benzimidazole core offers straightforward synthetic tractability, enabling rapid analog generation for structure-activity relationship (SAR) studies [2]. Its differentiated multi-target fingerprint also permits selectivity profiling against other DNA repair enzymes.

Building Block for Parallel Synthesis Libraries Targeting Multi-Target Drug Discovery

The compound's well-characterized qHTS profile across 9 targets, combined with its synthetic accessibility (commercial availability, MW 326.40, zero Rule-of-5 violations), makes it an ideal core scaffold for generating focused combinatorial libraries [1]. The C2 hydroxymethyl group permits high-yielding esterification, etherification, or oxidation reactions, while the N1 butyl linker and terminal methoxyphenoxy group provide additional vectors for diversification. Such libraries can be screened against panels of bacterial, viral, and human targets to identify more potent and selective analogs [2].

Reference Standard for Butyl-Linker Benzimidazole SAR Studies

The butyl linker in this compound represents a key structural variable that distinguishes it from propyl and ethyl homologs. Researchers conducting systematic linker-length SAR studies can use this compound as the 4-carbon reference point, comparing it directly against the 3-carbon propyl analog (CAS available, MIC 0.5 mg/mL against P. aeruginosa) and the 2-carbon ethyl analog to establish the optimal chain length for specific biological activities [1][2]. This enables rational optimization of linker geometry and hydrophobicity for each target of interest, supported by the compound's LogP of 3.40 and 8 rotatable bonds that provide a measurable conformational flexibility benchmark.

Quote Request

Request a Quote for 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.